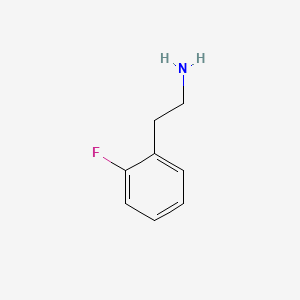

2-Fluorophenethylamine

Overview

Description

2-Fluorophenethylamine is a compound of interest in various fields of research, particularly in the development of radiopharmaceuticals for molecular imaging using positron emission tomography (PET) . The fluorine atom at the alpha position relative to the amino group plays a crucial role in the biological and chemical properties of these compounds.

Synthesis Analysis

The synthesis of this compound derivatives has been approached through different methods. One method involves a three-step nucleophilic synthesis starting from [(18)F]fluoride, which includes fluorination by isotopic exchange, removal of an activating formyl group, and hydrolysis of protecting groups . Another approach for synthesizing alpha-fluorophenylacetonitriles, which can be reduced to 2-fluoro-2-phenethylamines, uses benzaldehyde cyanohydrin trimethylsilylethers treated with diethylaminosulfur trifluoride (DAST) . Additionally, copper-catalyzed aminofluorination of styrenes has been developed to provide beta-fluoro-N-protected phenethylamines, which can be further modified to yield 2-fluoro-N-alkylated phenethylamines .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been studied using various techniques. For instance, the structure of (fluoromethyl)dimethylamine was determined by gas electron diffraction and theoretical calculations, revealing the presence of an anti conformer with specific geometric parameters . Similarly, the structural and dynamical properties of 2-fluorobenzylamine were investigated, showing the presence of two stable conformers, one of which is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The reactivity of fluorinated amines has been explored in several studies. For example, the non-enzymatic hydrolysis rates of L and D enantiomers of no-carrier-added 2-[18F]fluoromethyl-phenylalanine were compared, revealing a faster defluorination rate for the L enantiomer due to intramolecular interactions . The reaction products of F-propene and dialkylamines, which include alpha,alpha-difluoroalkylamine and alpha-fluoro enamine, have been found to be effective fluorinating agents for alcohols and carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the fluorine atom. The fluorine substitution effects on flexibility and tunneling pathways were demonstrated in the rotational spectrum of 2-fluorobenzylamine, where fluorination increased the tunneling splitting of the amino group's motion by four orders of magnitude compared to benzylamine . The radiosynthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation also highlights the importance of fluorine in achieving high isomeric and enantiomeric purity in the final product .

Scientific Research Applications

Fluorescent Amino Acid Incorporation

2-Fluorophenethylamine has potential applications in the selective and efficient biosynthetic incorporation of fluorophores into proteins. This is exemplified by the use of a similar fluorescent amino acid, dansylalanine, which was genetically encoded in yeast using an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This approach facilitates studies of protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).

Optical and Structural Properties in Organic-Inorganic Perovskites

Research has been conducted on the structural and optical properties of semiconducting fluorophenethylammonium-based perovskites, including those derived from this compound. These compounds, such as (C6H4FC2H4NH3)2SnI4, have shown distinct structural features and optical absorption characteristics, making them significant in the field of material sciences (Mitzi, Dimitrakopoulos, & Kosbar, 2001).

Synthesis and Spectral Properties of Fluorophores

The synthesis and study of the spectral properties of various fluorophores, including compounds like 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), have been explored. These fluorophores are sensitive to solvent polarity and selectively label thiol moieties in proteins. This opens up possibilities in studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins (Prendergast et al., 1983).

Strong Exciton-Photon Coupling in Microcavities

In the field of photonics, new perovskite thin layers containing p-fluorophenethylamine tetraiodoplumbate molecules have been synthesized. These layers, when used in vertical microcavities, have demonstrated strong exciton-photon coupling, indicating their potential application in advanced optical technologies (Wei et al., 2012).

Development of Fluorescent Zinc Chemosensors

Research into developing fluorescent sensors for zinc has involved the use of various fluorophores, including those based on phenethylamine structures. These studies are essential in creating selective and efficient probes for detecting zinc in biological and environmental contexts (Li, Yin, & Huo, 2016).

Safety and Hazards

2-Fluorophenethylamine is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers One relevant paper found discusses the use of this compound in a solvent composed of a hydrophobic amine combined with an acidic, hydrophobic alcohol for CO2 capture .

Mechanism of Action

Target of Action

As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release or reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in the concentration of certain neurotransmitters in the synaptic cleft, potentially altering signal transmission between neurons .

Biochemical Pathways

Given its potential interaction with neurotransmitter systems, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation . The downstream effects of these changes could include alterations in mood, cognition, and behavior, although this would depend on the specific neuronal circuits involved .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties would influence the bioavailability of 2-Fluorophenethylamine, determining the concentration of the compound that reaches its targets .

Result of Action

If it does modulate neurotransmitter systems as suggested, it could potentially alter neuronal activity and synaptic plasticity, leading to changes at the cellular and network levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to this compound .

properties

IUPAC Name |

2-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKUOLJPJNVTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349152 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52721-69-4 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-fluorophenethylamine suitable for natural gas sweetening?

A1: this compound, when combined with other components like 4-methoxy phenol and polyethylene glycol dibutyl ether, forms a hydrophobic solvent (HPS) with high selectivity for acid gases like H₂S and CO₂ over hydrocarbons like methane (CH₄) and ethane (C₂H₆) []. This selectivity stems from 2-FPEA's amine group, which can chemically interact with acid gases while minimally affecting hydrocarbons [].

Q2: How does the performance of 2-FPEA-based HPS compare to conventional solvents for CO₂ capture?

A2: Research suggests that 2-FPEA-based HPS, particularly when combined with octafluoropentanol, demonstrates promising CO₂ capture capabilities []. The hydrophobic nature of these solvents leads to lower heats of absorption and lower solvent loading at elevated temperatures, even under high CO₂ pressure []. This translates to a potential reduction in reboiler heat duty, a major energy consumer in conventional amine-based CO₂ capture processes [].

Q3: What analytical techniques are used to study the properties and performance of 2-FPEA in carbon capture applications?

A3: Researchers employ various techniques to characterize 2-FPEA and its role in HPS for carbon capture. These include:

- Determining Henry's Law constants: This measures the solubility of gases like H₂S, CO₂, CH₄, and C₂H₆ in the HPS at different temperatures [].

- Vapor-liquid equilibrium (VLE) measurements: This helps understand the distribution of gases between the gas and liquid phases, crucial for designing efficient absorption and regeneration processes [].

- Calorimetry: Measuring the heat of absorption provides insights into the energy efficiency of the capture process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

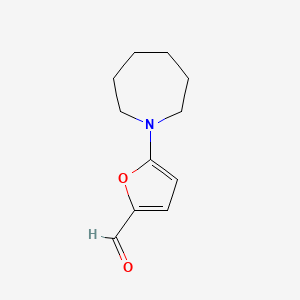

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

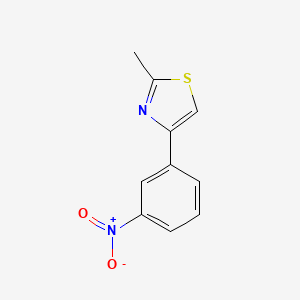

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

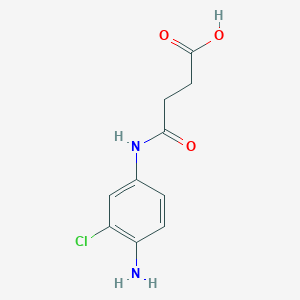

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)